1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one 1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1326892-25-4
VCID: VC11892462
InChI: InChI=1S/C23H25N5O2/c1-3-18-4-8-21(9-5-18)28-16-22(24-25-28)23(30)27-14-12-26(13-15-27)20-10-6-19(7-11-20)17(2)29/h4-11,16H,3,12-15H2,1-2H3
SMILES: CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Molecular Formula: C23H25N5O2
Molecular Weight: 403.5 g/mol

1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one

CAS No.: 1326892-25-4

Cat. No.: VC11892462

Molecular Formula: C23H25N5O2

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-{4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one - 1326892-25-4

Specification

CAS No. 1326892-25-4
Molecular Formula C23H25N5O2
Molecular Weight 403.5 g/mol
IUPAC Name 1-[4-[4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Standard InChI InChI=1S/C23H25N5O2/c1-3-18-4-8-21(9-5-18)28-16-22(24-25-28)23(30)27-14-12-26(13-15-27)20-10-6-19(7-11-20)17(2)29/h4-11,16H,3,12-15H2,1-2H3
Standard InChI Key XOMNIMRBQJANRF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Canonical SMILES CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,2,3-triazole ring substituted at position 1 with a 4-ethylphenyl group.

  • A piperazine moiety connected to the triazole via a carbonyl group.

  • A 4-acetylphenyl group attached to the piperazine nitrogen.

This configuration is represented by the molecular formula C23H25N5O2 and a molecular weight of 403.5 g/mol. The presence of both triazole and piperazine rings suggests potential for diverse biological interactions, as these motifs are commonly associated with enzyme inhibition and receptor modulation.

Table 1: Key Identifiers of the Compound

PropertyValue
CAS No.1326892-25-4
IUPAC Name1-[4-[4-[1-(4-ethylphenyl)triazole-4-carbonyl]piperazin-1-yl]phenyl]ethanone
Molecular FormulaC23H25N5O2
Molecular Weight403.5 g/mol
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
InChI KeyXOMNIMRBQJANRF-UHFFFAOYSA-N

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of this compound likely follows a multistep strategy involving:

  • Triazole Formation: Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry," to construct the 1,2,3-triazole core.

  • Piperazine Coupling: Introducing the piperazine group via nucleophilic acyl substitution, leveraging the reactivity of the triazole’s carbonyl group.

  • Acetophenone Integration: Attaching the 4-acetylphenyl fragment through alkylation or amidation reactions.

Critical Reaction Steps

  • Step 1: Synthesis of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid via CuAAC between 4-ethylphenyl azide and propiolic acid.

  • Step 2: Activation of the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride, followed by coupling with piperazine.

  • Step 3: Functionalization of the piperazine nitrogen with 4-bromoacetophenone under Buchwald-Hartwig amination conditions.

Yield optimization remains a challenge, with typical efficiencies ranging from 40–60% for triazole formation and 50–70% for piperazine coupling.

Physicochemical and Analytical Characterization

Spectral Data

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (triazole ring), and 1250 cm⁻¹ (C-N stretch of piperazine).

  • ¹H NMR: Key signals include δ 8.2 (triazole H), δ 3.6–2.8 (piperazine CH2), and δ 2.5 (acetophenone CH3).

  • Mass Spectrometry: Molecular ion peak at m/z 403.5 (M+H)+, with fragments at m/z 285 (triazole-piperazine cleavage) and m/z 119 (4-ethylphenyl).

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO (25 mg/mL).

  • Stability: Degrades by <5% over 24 hours at pH 7.4, but susceptible to oxidation at the triazole ring under acidic conditions.

Challenges and Future Directions

Synthetic Limitations

Current protocols face hurdles in scalability and purification, particularly in separating diastereomers during piperazine coupling. Future work should explore asymmetric catalysis and flow chemistry to improve efficiency.

Pharmacological Optimization

While in silico predictions are promising, in vivo studies are needed to validate bioavailability and toxicity. Structural modifications, such as fluorination of the phenyl ring, could enhance metabolic stability.

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